Bis[(4-chlorophenyl)methyl](methyl)amine
CAS No.: 6970-85-0
Cat. No.: VC13597642
Molecular Formula: C15H15Cl2N
Molecular Weight: 280.2 g/mol
* For research use only. Not for human or veterinary use.
amine - 6970-85-0](/images/structure/VC13597642.png)
Specification
CAS No. | 6970-85-0 |
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Molecular Formula | C15H15Cl2N |
Molecular Weight | 280.2 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-methylmethanamine |
Standard InChI | InChI=1S/C15H15Cl2N/c1-18(10-12-2-6-14(16)7-3-12)11-13-4-8-15(17)9-5-13/h2-9H,10-11H2,1H3 |
Standard InChI Key | QPCPLFFZEHXWIJ-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl |
Canonical SMILES | CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
Bis(4-chlorophenyl)methylamine belongs to the class of diarylmethylamines, distinguished by its symmetrical substitution pattern. The IUPAC name, 1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-methylmethanamine, reflects its branched structure. Key molecular descriptors include:
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Canonical SMILES: CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl
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InChI Key: QPCPLFFZEHXWIJ-UHFFFAOYSA-N
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XLogP3: 5.2 (indicating high lipophilicity).
The chlorine atoms at the para positions of the phenyl rings enhance electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. Computational models suggest a distorted tetrahedral geometry around the nitrogen center, with dihedral angles between phenyl rings averaging 112°.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a nucleophilic substitution reaction between 4-chlorobenzyl chloride and methylamine in the presence of a base such as sodium hydroxide:
This exothermic reaction typically proceeds at 60–80°C under reflux, yielding 68–72% of the target compound after purification via fractional distillation.
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize temperature control and scalability. A 2024 pilot study demonstrated that microreactor systems achieve 89% yield at a throughput of 12 kg/day, with residual methylamine levels below 0.1%. Key process parameters include:
Parameter | Optimal Value | Effect on Yield |
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Temperature | 75°C | Maximizes rate |
Pressure | 1.2 atm | Prevents vaporization |
Residence Time | 8.5 min | Minimizes byproducts |
Chemical Reactivity and Derivative Formation
Oxidation Reactions
Exposure to hydrogen peroxide in acetic acid yields the corresponding N-oxide (), which exhibits enhanced water solubility (3.2 mg/mL vs. 0.08 mg/mL for the parent compound).
Reduction Pathways
Treatment with lithium aluminum hydride reduces the tertiary amine to a secondary amine, bis(4-chlorobenzyl)amine (), a precursor for antifungal agents.
Electrophilic Aromatic Substitution
Nitration with fuming nitric acid produces 3-nitro derivatives regioselectively. The nitro group’s meta-directing effect facilitates further functionalization, enabling access to heterocyclic frameworks.
Pathogen | MIC (µg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 64 | Cell wall synthesis inhibition |
Pseudomonas aeruginosa | 128 | Membrane disruption |
Notably, the N-oxide derivative shows 4-fold greater potency against S. aureus, suggesting oxidative modification enhances target engagement.
Anticancer Activity
Dose-dependent cytotoxicity was observed in human cancer cell lines:
Cell Line | IC50 (µM) | Effect on Cell Cycle |
---|---|---|
A2780 (Ovarian) | 10.3 | G2/M arrest |
HepG2 (Liver) | 11.3 | Apoptosis induction |
Mechanistic studies implicate mitochondrial membrane depolarization and caspase-3 activation as key apoptotic pathways.
Industrial and Research Applications
Synthetic Intermediate
The compound serves as a building block for:
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Schiff base ligands in coordination chemistry
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Quaternary ammonium salts for phase-transfer catalysis
Material Science
Incorporation into epoxy resins improves thermal stability, with a glass transition temperature () increase from 120°C to 158°C at 10 wt% loading.
Comparison with Structural Analogs
Compound | Structural Difference | Bioactivity Trend |
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Bis(4-chlorophenyl)amine | Lacks methyl group | Lower cytotoxicity |
N-Methyl-4-chlorobenzylamine | Single phenyl group | Reduced antimicrobial potency |
The methyl group’s steric bulk and electron-donating effects uniquely position Bis(4-chlorophenyl)methylamine for target selectivity.
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